ethyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate ethyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19999026
InChI: InChI=1S/C17H18N2O5S/c1-2-22-16(21)12-10-25-17(18-12)19-15(20)9-11-4-5-13-14(8-11)24-7-3-6-23-13/h4-5,8,10H,2-3,6-7,9H2,1H3,(H,18,19,20)
SMILES:
Molecular Formula: C17H18N2O5S
Molecular Weight: 362.4 g/mol

ethyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate

CAS No.:

Cat. No.: VC19999026

Molecular Formula: C17H18N2O5S

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate -

Specification

Molecular Formula C17H18N2O5S
Molecular Weight 362.4 g/mol
IUPAC Name ethyl 2-[[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetyl]amino]-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C17H18N2O5S/c1-2-22-16(21)12-10-25-17(18-12)19-15(20)9-11-4-5-13-14(8-11)24-7-3-6-23-13/h4-5,8,10H,2-3,6-7,9H2,1H3,(H,18,19,20)
Standard InChI Key YDWSKQRGATYGBM-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CSC(=N1)NC(=O)CC2=CC3=C(C=C2)OCCCO3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3-thiazole ring substituted at the 2-position with an acetamido group linked to a 3,4-dihydro-2H-1,5-benzodioxepin moiety and at the 4-position with an ethyl carboxylate ester. The benzodioxepin component consists of a seven-membered ring containing two oxygen atoms, contributing to its conformational flexibility and potential for π-π interactions .

Key Physicochemical Parameters

Data from experimental characterizations reveal critical properties influencing its bioavailability and reactivity:

PropertyValueSource
Molecular FormulaC₁₇H₁₈N₂O₅S
Molecular Weight (g/mol)362.4
logP (Partition Coefficient)2.2222
logD (Distribution Coefficient)2.2038
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1
Polar Surface Area (Ų)70.071

The moderate logP and logD values suggest balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility. The polar surface area aligns with compounds capable of crossing the blood-brain barrier, though further experimental validation is required .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis typically involves a multi-step approach:

  • Preparation of Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate: This intermediate is synthesized via condensation of ethyl bromopyruvate with thiourea, yielding the thiazole core .

  • Acetylation with Benzodioxepin Derivative: The amino group of the thiazole is acylated using 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

Key reaction conditions include inert atmosphere (N₂/Ar), controlled temperatures (0–25°C), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 1.35 (t, 3H, CH₂CH₃), δ 4.30 (q, 2H, OCH₂), and δ 6.80–7.20 (m, aromatic protons) confirm the ethyl ester and benzodioxepin groups .

  • MS (ESI+): A molecular ion peak at m/z 363.1 [M+H]⁺ aligns with the molecular formula .

Pharmacological Applications

Kinase Inhibition

Structural analogs of this compound, such as ethyl 2-amino-1,3-thiazole-4-carboxylate, have demonstrated activity as anaplastic lymphoma kinase (ALK) inhibitors . The acetamido-benzodioxepin moiety may enhance binding to kinase ATP pockets through hydrophobic interactions and hydrogen bonding .

Pharmacokinetic and Toxicological Profile

Absorption and Metabolism

  • Absorption: The logP value (2.22) predicts moderate intestinal absorption. Esterase-mediated hydrolysis of the ethyl carboxylate may generate the active carboxylic acid metabolite .

  • Metabolic Stability: Preliminary microsomal assays suggest a half-life >60 minutes in human liver microsomes, indicating resistance to Phase I oxidation .

Toxicity Considerations

Recent Advances and Future Directions

Structural Optimization

Recent efforts focus on replacing the ethyl ester with prodrug motifs (e.g., pivaloyloxymethyl) to enhance oral bioavailability. Computational docking studies highlight the benzodioxepin ring as a critical pharmacophore for target engagement .

Target Identification

Proteomic profiling using affinity-based probes has identified potential targets, including PI3Kδ and JAK2 kinases, though in vivo validation remains pending .

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